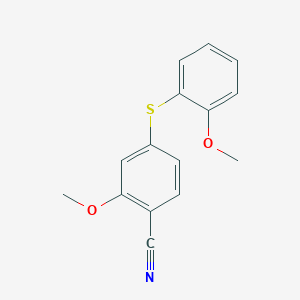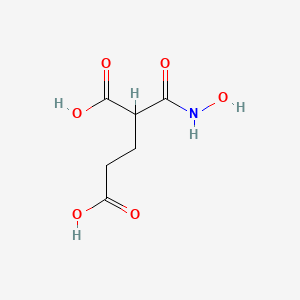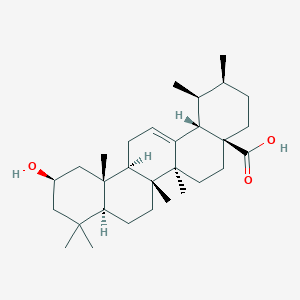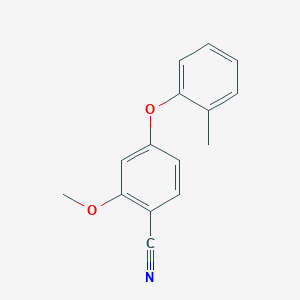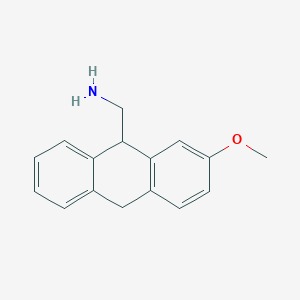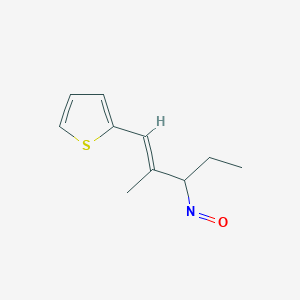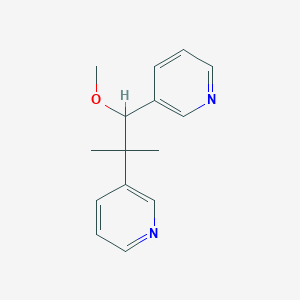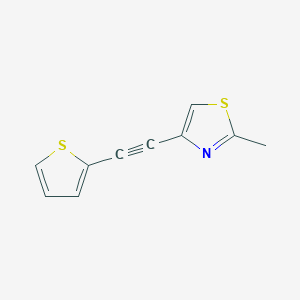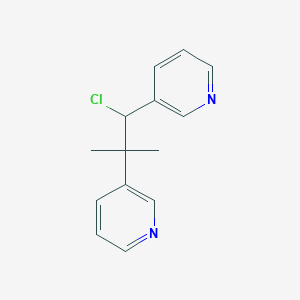
2-Methyl-1,2-di-pyridin-3-yl-propylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2-di-pyridin-3-yl-propylchloride is an organic compound with a complex structure that includes two pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-di-pyridin-3-yl-propylchloride typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the use of 2-methylpyridine and 3-pyridinecarboxaldehyde as starting materials. These compounds undergo a series of reactions, including condensation and chlorination, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to optimize the production process .
化学反応の分析
Types of Reactions
2-Methyl-1,2-di-pyridin-3-yl-propylchloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield pyridine derivatives with reduced functional groups .
科学的研究の応用
2-Methyl-1,2-di-pyridin-3-yl-propylchloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-1,2-di-pyridin-3-yl-propylchloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved can include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Similar Compounds
- 2-Methyl-1-pyridin-2-ylpropylamine dihydrochloride
- 1-Pyridin-2-ylpropylamine dihydrochloride
- 1-Imidazo[1,2-a]pyridin-2-ylpropylamine hydrochloride
Uniqueness
2-Methyl-1,2-di-pyridin-3-yl-propylchloride is unique due to its dual pyridine rings, which confer specific chemical properties and reactivity.
特性
CAS番号 |
87372-70-1 |
|---|---|
分子式 |
C14H15ClN2 |
分子量 |
246.73 g/mol |
IUPAC名 |
3-(1-chloro-2-methyl-1-pyridin-3-ylpropan-2-yl)pyridine |
InChI |
InChI=1S/C14H15ClN2/c1-14(2,12-6-4-8-17-10-12)13(15)11-5-3-7-16-9-11/h3-10,13H,1-2H3 |
InChIキー |
VVJXUKVBHKTNGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



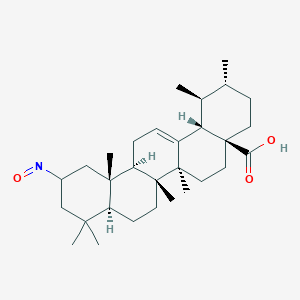
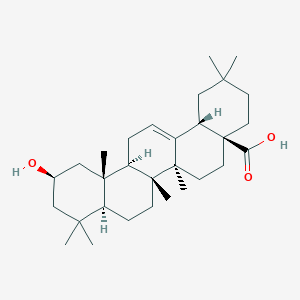
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)

